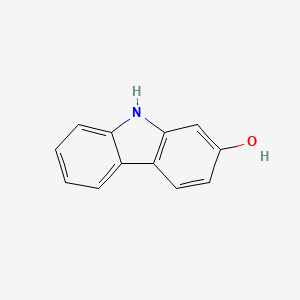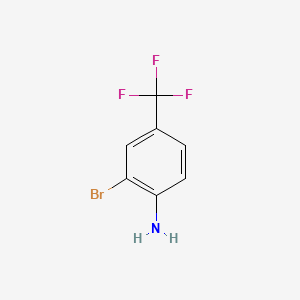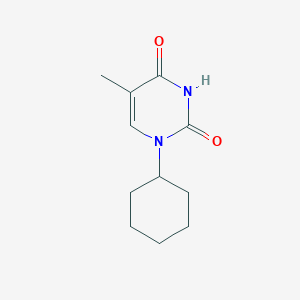
3-Demethoxy-3-ethoxytetracenomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is a complex organic compound with the molecular formula C24H22O11 and a molecular weight of 486.4 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethoxy-3-ethoxytetracenomycin C typically involves multiple steps, starting from simpler organic molecules. The process includes:
Formation of the tetracene core: This step involves the cyclization of precursor molecules to form the tetracene backbone.
Functionalization: Introduction of ethoxy, hydroxy, methoxy, and methyl groups at specific positions on the tetracene core.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of organic electronic materials due to its polycyclic aromatic structure .
Mecanismo De Acción
The mechanism of action of 3-Demethoxy-3-ethoxytetracenomycin C involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: Binding to and inhibiting the activity of enzymes involved in critical cellular processes.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating signaling pathways: Affecting signaling pathways that regulate cell growth and apoptosis
Comparación Con Compuestos Similares
Similar Compounds
Tetracenomycin C: A related compound with similar polycyclic aromatic structure and biological activities.
Elloramycin A: Another tetracene derivative with antimicrobial properties.
Uniqueness
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is unique due to its specific functional groups and their positions on the tetracene core.
Propiedades
Número CAS |
79495-72-0 |
|---|---|
Fórmula molecular |
C24H22O11 |
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C24H22O11/c1-5-35-13-8-14(25)23(31)21(29)17-11(19(27)24(23,32)20(13)28)6-10-7-12(33-3)16(22(30)34-4)9(2)15(10)18(17)26/h6-8,20,26,28,31-32H,5H2,1-4H3 |
Clave InChI |
MWOGLUWVPFOVLI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |
SMILES canónico |
CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |
Sinónimos |
3-demethoxy-3-ethoxytetracenomycin C 3-DETC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


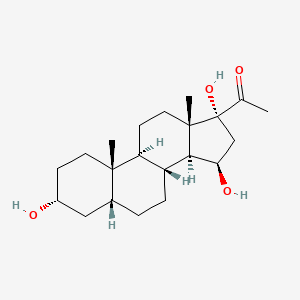
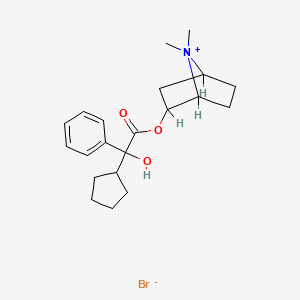

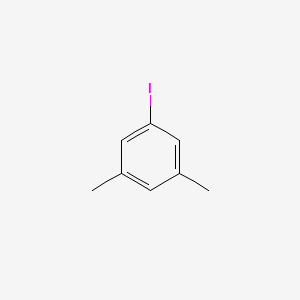
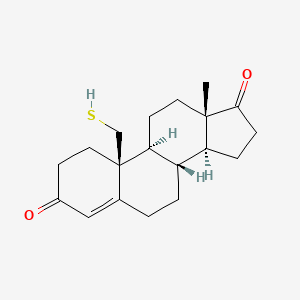
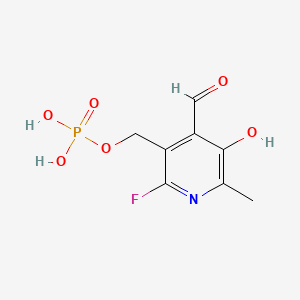
![N,4-bis[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide](/img/structure/B1203727.png)


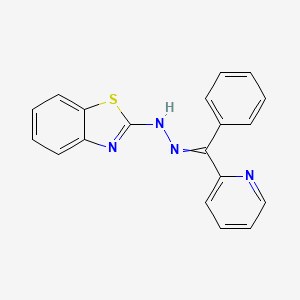
![N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
